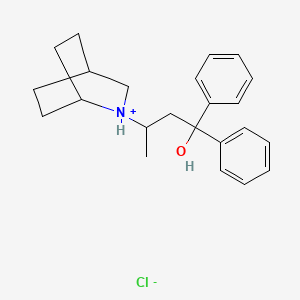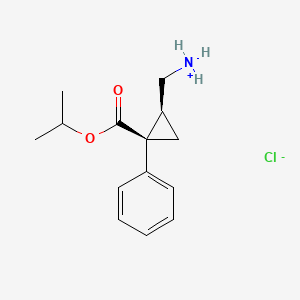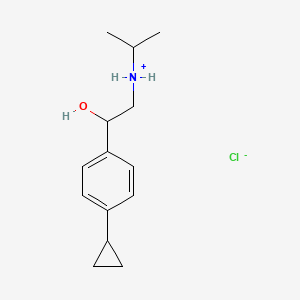
p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride: is a synthetic organic compound that belongs to the class of benzyl alcohol derivatives. This compound is characterized by the presence of a cyclopropyl group, an isopropylamino group, and a benzyl alcohol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the isopropylamino group, and the attachment of the benzyl alcohol moiety. Common synthetic routes may include:
Amination: The isopropylamino group can be introduced through nucleophilic substitution reactions using isopropylamine and appropriate leaving groups.
Benzylation: The benzyl alcohol moiety can be attached through benzylation reactions using benzyl halides and suitable bases.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, catalytic reactions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and nucleophiles such as amines and thiols.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- p-Cyclopropyl-alpha-((methylamino)methyl)-benzyl alcohol hydrochloride
- p-Cyclopropyl-alpha-((ethylamino)methyl)-benzyl alcohol hydrochloride
- p-Cyclopropyl-alpha-((propylamino)methyl)-benzyl alcohol hydrochloride
Uniqueness
p-Cyclopropyl-alpha-((isopropylamino)methyl)-benzyl alcohol hydrochloride is unique due to the presence of the isopropylamino group, which may confer specific chemical and biological properties that differentiate it from other similar compounds. This uniqueness can be attributed to differences in molecular interactions, stability, and reactivity.
Properties
CAS No. |
29632-41-5 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
[2-(4-cyclopropylphenyl)-2-hydroxyethyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-10(2)15-9-14(16)13-7-5-12(6-8-13)11-3-4-11;/h5-8,10-11,14-16H,3-4,9H2,1-2H3;1H |
InChI Key |
XPWQWWPZCPAJKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[NH2+]CC(C1=CC=C(C=C1)C2CC2)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)
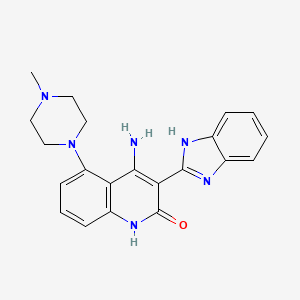
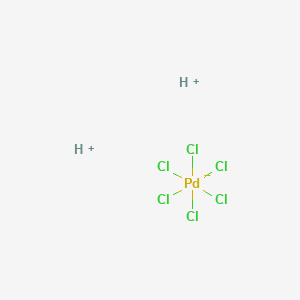


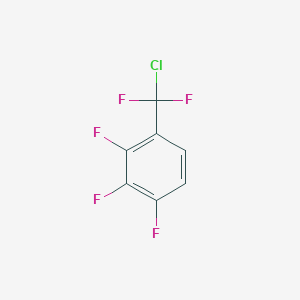
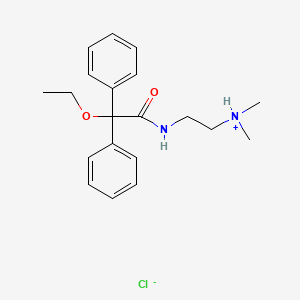
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)

